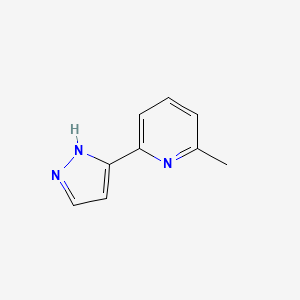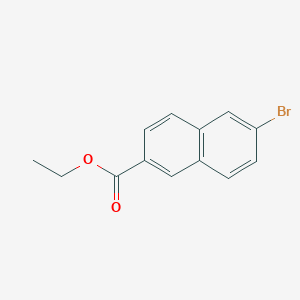
ethyl 6-bromo-2-naphthoate
Vue d'ensemble
Description
ethyl 6-bromo-2-naphthoate is an organic compound with the molecular formula C13H11BrO2 It is an ester derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 2nd position of the naphthalene ring
Applications De Recherche Scientifique
ethyl 6-bromo-2-naphthoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of organic semiconductors and light-emitting diodes (OLEDs) due to its aromatic structure.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 6-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of naphthalene-2-carboxylic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The resulting 6-bromonaphthalene-2-carboxylic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield ethyl 6-bromonaphthalene-2-carboxylate .
Industrial Production Methods
Industrial production of ethyl 6-bromonaphthalene-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous conditions.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Reduction: 6-bromonaphthalene-2-methanol.
Hydrolysis: 6-bromonaphthalene-2-carboxylic acid.
Mécanisme D'action
The mechanism of action of ethyl 6-bromonaphthalene-2-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can participate in various substitution reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic pathways. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
ethyl 6-bromo-2-naphthoate can be compared with other brominated naphthalene derivatives and esters:
6-Bromonaphthalene-2-carboxylic Acid: Similar structure but lacks the ethyl ester group, making it less versatile in esterification reactions.
Ethyl 2-bromonaphthalene-1-carboxylate: Bromine and ester groups are positioned differently, leading to different reactivity and applications.
6-Bromo-2-naphthol: Contains a hydroxyl group instead of an ester, affecting its solubility and reactivity in organic synthesis.
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.
Propriétés
IUPAC Name |
ethyl 6-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDHRWJMFOBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361369 | |
| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86471-14-9 | |
| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
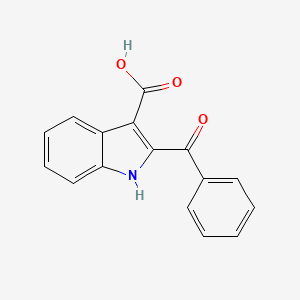
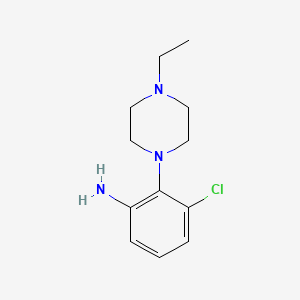
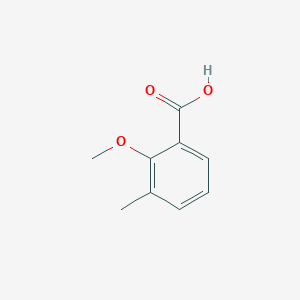
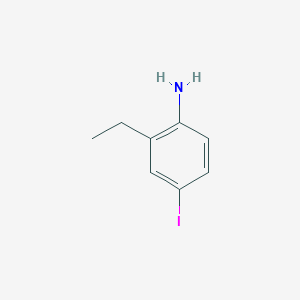
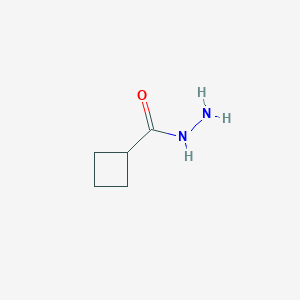
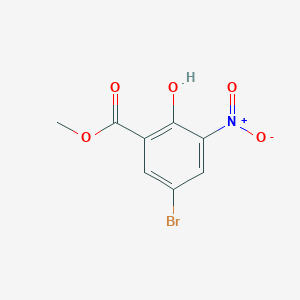
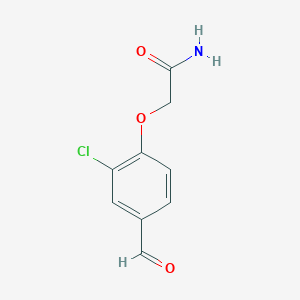
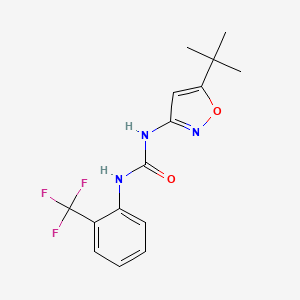
![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)
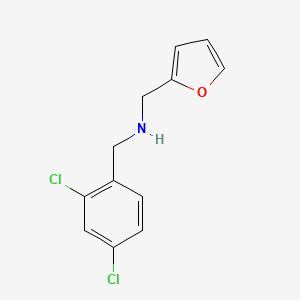
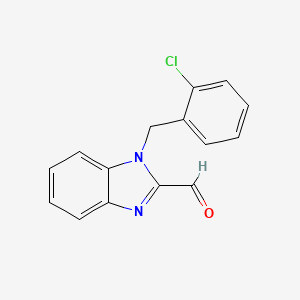
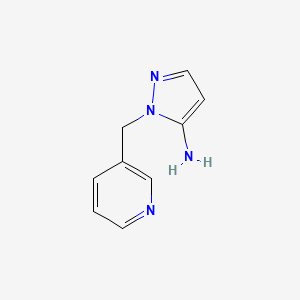
![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)
